

Application Notes and Protocols for ZK756326 Dihydrochloride in In Vitro Studies

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Compound of Interest

Compound Name: ZK756326 dihydrochloride

Cat. No.: B2578722

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Introduction

ZK756326 dihydrochloride is a potent and selective non-peptide agonist for the human CC chemokine receptor 8 (CCR8), a G protein-coupled receptor (GPCR). CCR8 is primarily expressed on T helper 2 (Th2) cells, regulatory T cells (Tregs), and monocytes, and its natural ligand is CCL1 (I-309). The activation of CCR8 is implicated in various physiological and pathological processes, including immune responses, inflammation, and cancer. These application notes provide detailed protocols for utilizing **ZK756326 dihydrochloride** in a range of in vitro cell-based assays to characterize its activity and explore the function of CCR8.

Physicochemical Properties and Storage

Property	Value
Molecular Formula	$C_{21}H_{28}N_2O_3 \cdot 2HCl$
Molecular Weight	429.38 g/mol
Appearance	White to off-white solid
Solubility	Soluble in DMSO and water
Storage	Store at -20°C for long-term stability. Stock solutions in DMSO can be stored at -80°C.

Quantitative Data Summary

The following table summarizes the reported in vitro activity of ZK756326.

Assay	Cell Line	Parameter	Value
CCR8 Ligand Binding Assay	Cells expressing human CCR8	IC ₅₀ (vs. I-309/CCL1)	1.8 µM[1]
Calcium Mobilization Assay	HEK293T cells expressing human CCR8	Agonist Activity	Full agonist, dose-dependent increase in intracellular calcium[2]
Extracellular Acidification	Cells expressing human CCR8	Agonist Activity	Stimulates extracellular acidification[1]
Chemotaxis Assay	L1.2 or 4DE4 cells expressing CCR8	Agonist Activity	Induces chemotaxis

Experimental Protocols

CCR8 Competitive Binding Assay

This protocol is designed to determine the binding affinity of **ZK756326 dihydrochloride** to the human CCR8 receptor by measuring its ability to compete with a labeled CCR8 ligand (e.g., ¹²⁵I-CCL1).

Materials:

- Cell Line: L1.2 or 4DE4 cells stably expressing human CCR8.[1]
- Test Compound: **ZK756326 dihydrochloride**.
- Labeled Ligand: ¹²⁵I-labeled CCL1.
- Assay Buffer: HBSS with 20 mM HEPES, 0.1% BSA, pH 7.4.
- Wash Buffer: Assay Buffer with 0.5 M NaCl.

- 96-well filter plates.
- Scintillation counter.

Protocol:

- Prepare a stock solution of **ZK756326 dihydrochloride** in DMSO.
- Perform serial dilutions of **ZK756326 dihydrochloride** in Assay Buffer to achieve a range of concentrations (e.g., 10^{-10} M to 10^{-5} M).
- Harvest CCR8-expressing cells and resuspend in Assay Buffer to a concentration of 2×10^6 cells/mL.
- In a 96-well filter plate, add 50 μ L of the cell suspension to each well.
- Add 25 μ L of the **ZK756326 dihydrochloride** dilutions or vehicle control (Assay Buffer with DMSO) to the respective wells.
- Add 25 μ L of 125 I-CCL1 (at a final concentration close to its K_d) to all wells.
- Incubate the plate for 2-3 hours at 4°C with gentle agitation.
- Wash the cells twice with ice-cold Wash Buffer by vacuum filtration.
- Dry the filter plate and measure the radioactivity in each well using a scintillation counter.
- Plot the percentage of specific binding against the log concentration of **ZK756326 dihydrochloride** and determine the IC_{50} value using non-linear regression analysis.

Intracellular Calcium Mobilization Assay

This assay measures the ability of **ZK756326 dihydrochloride** to induce an increase in intracellular calcium concentration in cells expressing CCR8, confirming its agonist activity.

Materials:

- Cell Line: HEK293T cells transiently or stably expressing human CCR8.[\[2\]](#)

- Test Compound: **ZK756326 dihydrochloride**.
- Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive dye.
- Assay Buffer: HBSS with 20 mM HEPES, pH 7.4.
- Black-walled, clear-bottom 96- or 384-well plates.
- Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR, FlexStation).

Protocol:

- Seed HEK293T-CCR8 cells into the microplates and allow them to adhere overnight.
- Prepare a stock solution of **ZK756326 dihydrochloride** in DMSO.
- Prepare serial dilutions of **ZK756326 dihydrochloride** in Assay Buffer (e.g., 10^{-10} M to 10^{-5} M).
- Load the cells with the calcium indicator dye according to the manufacturer's protocol. This typically involves a 1-hour incubation at 37°C.
- After loading, wash the cells gently with Assay Buffer.
- Place the plate in the fluorescence plate reader and monitor the baseline fluorescence.
- Add the **ZK756326 dihydrochloride** dilutions to the wells and immediately begin kinetic reading of fluorescence intensity (e.g., every second for 2-3 minutes).
- Analyze the data by measuring the peak fluorescence response over baseline. Plot the response against the log concentration of **ZK756326 dihydrochloride** to determine the EC₅₀ value.

Chemotaxis Assay

This assay assesses the ability of **ZK756326 dihydrochloride** to induce directed migration of CCR8-expressing cells.

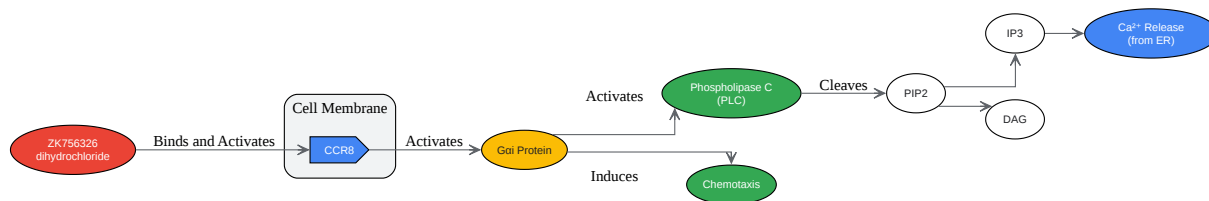
Materials:

- Cell Line: L1.2 or 4DE4 cells stably expressing human CCR8, or primary T cells.[1]
- Test Compound: **ZK756326 dihydrochloride**.
- Chemotaxis Chambers: Transwell® inserts (5 µm pore size for lymphocytes).
- Assay Medium: RPMI 1640 with 0.1% BSA.
- Cell viability/quantification reagent (e.g., Calcein AM).

Protocol:

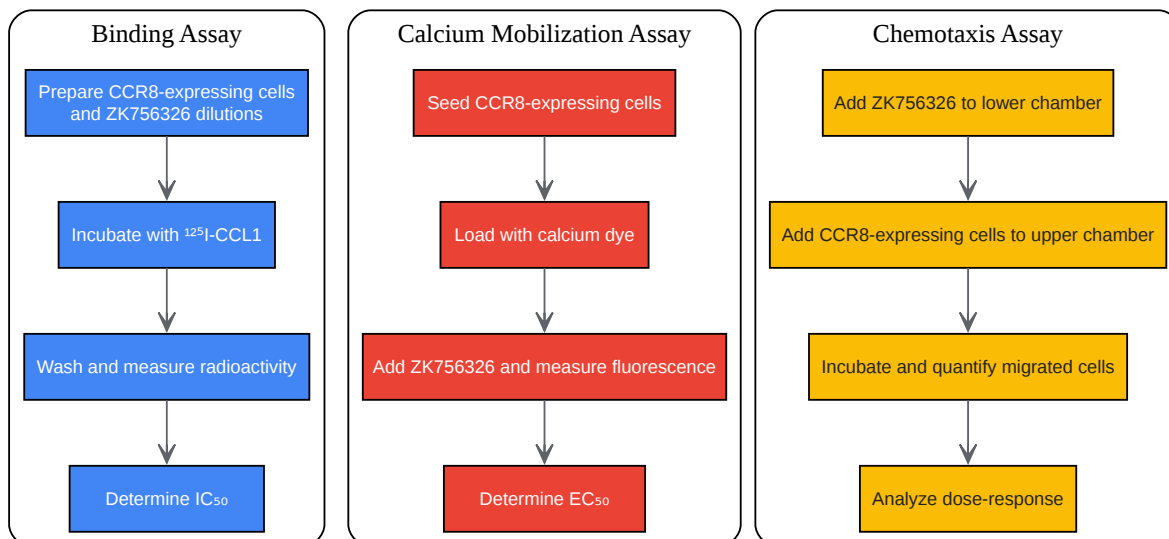
- Prepare serial dilutions of **ZK756326 dihydrochloride** in Assay Medium (e.g., 10^{-10} M to 10^{-5} M).
- Add the **ZK756326 dihydrochloride** dilutions or control medium to the lower wells of the chemotaxis plate.
- Harvest CCR8-expressing cells, wash, and resuspend in Assay Medium at a concentration of $1-2 \times 10^6$ cells/mL.
- Add the cell suspension to the upper chamber of the Transwell® inserts.
- Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator.
- After incubation, remove the inserts.
- Quantify the number of cells that have migrated to the lower chamber using a cell quantification method. For example, lyse the cells in the lower chamber and measure fluorescence after adding a DNA-intercalating dye.
- Plot the number of migrated cells against the log concentration of **ZK756326 dihydrochloride**.

Signaling Pathway and Experimental Workflows



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Caption: CCR8 signaling pathway activated by **ZK756326 dihydrochloride**.



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Caption: General workflow for key in vitro assays with **ZK756326 dihydrochloride**.

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References

- 1. The chemokine receptor CCR8 is not a high-affinity receptor for the human chemokine CCL18 - PMC [pmc.ncbi.nlm.nih.gov]
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